molecular formula C8H14N2O6Pt-6 B585586 Dihydroxy Oxaliplatin-Pt(IV) CAS No. 111321-67-6

Dihydroxy Oxaliplatin-Pt(IV)

Cat. No. B585586
M. Wt: 429.292
InChI Key: GHRWEMBJSYSPTQ-NDSUJOINSA-J
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Description

Dihydroxy Oxaliplatin-Pt(IV) is a compound used for scientific research and development . It is not intended for use in humans or animals . The compound has a molecular formula of CHNOPt .


Synthesis Analysis

The synthesis of Pt(IV) derivatives, including Dihydroxy Oxaliplatin-Pt(IV), involves complex chemical reactions . For instance, one study mentioned the preparation of a trans-Pt(IV) complex by reacting a Pt(II) precursor with a solution of PhICl2 dissolved in acetonitrile .


Molecular Structure Analysis

The molecular structure of Dihydroxy Oxaliplatin-Pt(IV) is complex. It includes a platinum core and various ligands . The compound’s structure allows it to undergo non-enzymatic biotransformation, complicating its pharmacokinetics .


Chemical Reactions Analysis

The chemical reactions involving Dihydroxy Oxaliplatin-Pt(IV) are complex and involve various stages . For example, one study mentioned the accumulation of Pt(IV) derivatives of cisplatin with two HDACis in the axial positions .

Scientific Research Applications

Photoactivated Chemotherapy

Dihydroxy Oxaliplatin-Pt(IV), when incorporated into poly(phenylene ethynylene) (PPE-Pt(IV)), facilitates photoactivated chemotherapy. This method uses photoinduced electron transfer to trigger the release of oxaliplatin, an effective anticancer drug. The process is effective under both one-photon and two-photon excitation, demonstrating potential for targeted cancer treatment while minimizing cytotoxicity without activation (Sun et al., 2022).

Enhanced Tumor Targeting

A study by Li et al. (2021) reported the conjugation of a Pt(IV) prodrug of oxaliplatin to poly(ethylene glycol) modified nanobodies for enhanced tumor targeting. This approach aims to increase drug efficacy and reduce adverse effects by achieving more pronounced accumulation in tumor cells compared to normal cells (Li et al., 2021).

Lipophilic Derivative for Antitumor Activity

The creation of a lipophilic Pt(IV) complex from oxaliplatin, designed to improve performance and facilitate integration into polymeric nanoparticles, has demonstrated unique potency against various cancer cells, including those resistant to traditional treatments. This approach shows promise for further development towards clinical translation (Abu Ammar et al., 2016).

Water-Soluble Dual- and Triple-Action Derivatives

Karmakar et al. (2019) synthesized water-soluble dual- and triple-action satraplatin analogs of Pt(IV) complexes, where equatorial chlorides were replaced with acetates. This modification led to enhanced water solubility and stability. These compounds, showing low- to sub-micromolar IC50 values in cancer cells, indicate potential as effective anticancer drug candidates (Karmakar et al., 2019).

TSPO Ligand in Oxaliplatin Pt(IV) Derivative

A novel Pt(IV) derivative of oxaliplatin carrying a ligand for TSPO (mitochondrial translocator protein) shows promise in receptor-mediated drug targeting towards TSPO-overexpressing tumors, especially colorectal cancer. This derivative presents potential for specific targeting and treatment of certain cancer types (Savino et al., 2016).

Mitochondrial Dysfunction and Metabolic Modulation

Zajac et al. (2016) studied Pt(IV) derivatives of oxaliplatin containing axial dichloroacetate (DCA) ligands, focusing on mitochondrial dysfunction and glucose metabolism in cancer cells. These derivatives showed enhanced toxicity and ability to overcome resistance to conventional platinum-based drugs, providing opportunities for new platinum-based agents in cancer treatment (Zajac et al., 2016).

Dual-acting Antitumor Pt(IV) Prodrugs

Savino et al. (2018) synthesized Pt(IV) kiteplatin derivatives with dichloroacetate (DCA) ligands, aiming for dual action on both nuclear DNA and mitochondria. These compounds demonstrated potent pharmacological effects on tumor cells and the ability to overcome oxaliplatin-resistance, significant for treating metastatic colorectal cancer (Savino et al., 2018).

Safety And Hazards

Dihydroxy Oxaliplatin-Pt(IV) can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Future Directions

The development of Pt(IV) prodrugs, including Dihydroxy Oxaliplatin-Pt(IV), is a promising area of research. These compounds have high dark-stability under physiological conditions, while they can be activated by visible light restrained at the disease areas, showing higher spatial and temporal controllability and much more safety than conventional chemotherapy . The coordinated ligands in such Pt(IV) prodrugs are pivotal in determining their function and activity .

properties

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4/t5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRWEMBJSYSPTQ-NDSUJOINSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6Pt-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747681
Record name [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxy Oxaliplatin-Pt(IV)

CAS RN

111321-67-6
Record name [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (OC-6-33)-[1R,2R]-cyclohexan-1,2-diamin-N,N'][ethandioato(2-)-O1,O2]-dihydroxyplatin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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